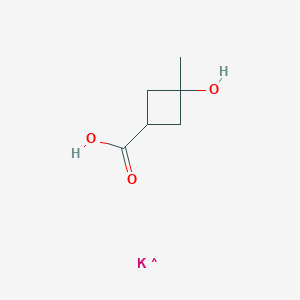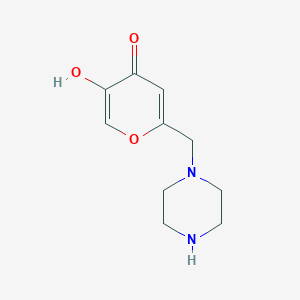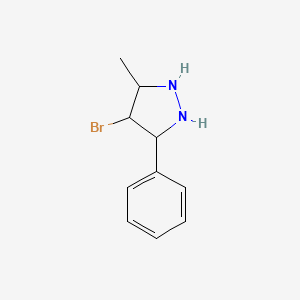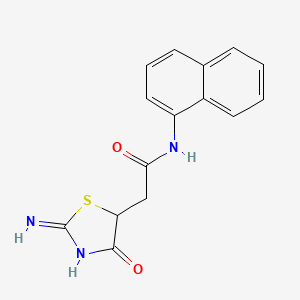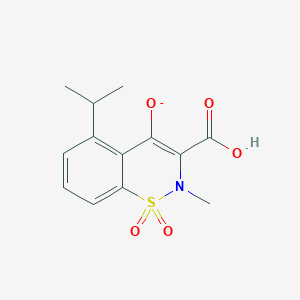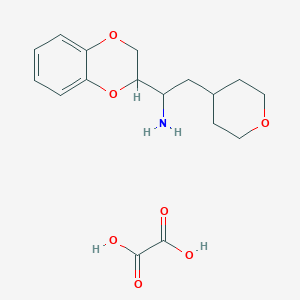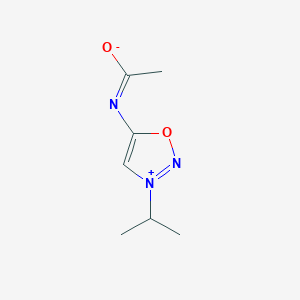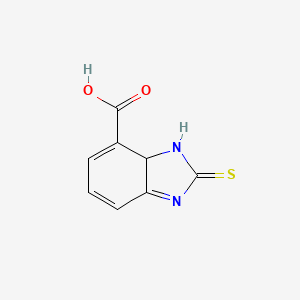
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid is a heterocyclic compound that features a benzimidazole core fused with a carboxylic acid group and a sulfanylidene moiety. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .
Industrial Production Methods
Green chemistry principles, such as the use of water as a solvent, may be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as an enzyme inhibitor and its potential therapeutic uses.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid involves its interaction with various molecular targets. The benzimidazole core can inhibit enzymes by mimicking natural substrates, while the sulfanylidene and carboxylic acid groups enhance binding affinity and specificity . Pathways involved include inhibition of DNA synthesis and disruption of cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: Shares the core structure but lacks the sulfanylidene and carboxylic acid groups.
Indole: Another heterocyclic compound with a similar aromatic structure but different functional groups.
Uniqueness
2-Sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid is unique due to its combination of a benzimidazole core with a sulfanylidene and carboxylic acid group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H6N2O2S |
|---|---|
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
2-sulfanylidene-3,3a-dihydrobenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c11-7(12)4-2-1-3-5-6(4)10-8(13)9-5/h1-3,6H,(H,10,13)(H,11,12) |
InChI-Schlüssel |
SEDCSLXRYZINRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=S)NC2C(=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-1-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B12347365.png)
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12347366.png)
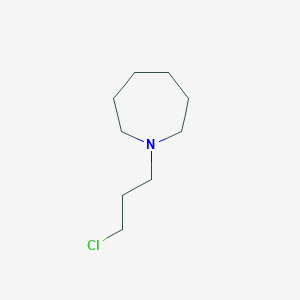
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperazine hydrochloride](/img/structure/B12347380.png)
